An In-depth Technical Guide to the Chemical Properties of 3-[4-(Bromomethyl)phenyl]thiophene
An In-depth Technical Guide to the Chemical Properties of 3-[4-(Bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thienylphenyl Scaffold
The thiophene moiety is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisosteric replacement for the benzene ring.[1] Its incorporation into drug candidates can significantly modify physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions.[1] The compound 3-[4-(bromomethyl)phenyl]thiophene, a bifunctional building block, is of particular interest to synthetic and medicinal chemists. It combines the desirable electronic properties of the thiophene ring with a reactive bromomethyl group, offering a versatile platform for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Profile
Characterization of 3-[4-(bromomethyl)phenyl]thiophene is crucial for its effective utilization in synthesis. Below is a summary of its key physical and predicted spectroscopic properties.
Table 1: Physicochemical Properties of 3-[4-(Bromomethyl)phenyl]thiophene
| Property | Value | Reference |
| CAS Number | 108912-09-0 | [2] |
| Molecular Formula | C₁₁H₉BrS | [3] |
| Molecular Weight | 253.16 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 106.5-109.5 °C | [4] |
| Predicted XLogP3 | 3.8 | [3] |
Spectroscopic Characterization
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and phenyl rings, as well as a characteristic singlet for the benzylic protons of the bromomethyl group.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d, J ≈ 8.0 Hz | 2H | Phenyl-H (ortho to thiophene) |
| ~7.40 | d, J ≈ 8.0 Hz | 2H | Phenyl-H (ortho to CH₂Br) |
| ~7.35 | m | 1H | Thiophene-H |
| ~7.30 | m | 1H | Thiophene-H |
| ~7.15 | m | 1H | Thiophene-H |
| ~4.50 | s | 2H | -CH ₂Br |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Phenyl-C (quaternary, attached to thiophene) |
| ~138 | Phenyl-C (quaternary, attached to CH₂Br) |
| ~129-125 | Aromatic CH (Phenyl and Thiophene) |
| ~124-123 | Thiophene CH |
| ~33 | -C H₂Br |
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2: Predicted FT-IR Characteristic Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic, thiophene) |
| ~2925, ~2850 | Weak | C-H stretch (-CH₂) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic, thiophene) |
| ~1210 | Medium | C-H in-plane bend (aromatic) |
| ~800-700 | Strong | C-H out-of-plane bend (aromatic, thiophene) |
| ~690 | Medium | C-S stretch |
| ~600 | Medium | C-Br stretch |
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Impact - EI):
| m/z Value | Interpretation |
| [M]⁺˙ | Molecular ion |
| [M-Br]⁺ | Loss of bromine atom |
| [M-CH₂Br]⁺ | Loss of bromomethyl group |
| [C₄H₃S]⁺ | Thienyl fragment |
| [C₇H₇]⁺ | Tropylium ion |
Synthesis of 3-[4-(Bromomethyl)phenyl]thiophene
The synthesis of 3-[4-(bromomethyl)phenyl]thiophene can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a regioselective benzylic bromination.
Caption: Synthetic workflow for 3-[4-(bromomethyl)phenyl]thiophene.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is based on established methods for similar transformations and serves as a robust starting point for the synthesis.[6][7][8]
Step 1: Synthesis of 3-(p-Tolyl)thiophene via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-thienylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base such as K₂CO₃ (2.0 equivalents).[6]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-(p-tolyl)thiophene.
Step 2: Synthesis of 3-[4-(Bromomethyl)phenyl]thiophene via Benzylic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(p-tolyl)thiophene (1.0 equivalent) in a suitable solvent, commonly carbon tetrachloride (CCl₄).[7]
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).[7]
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction can be initiated by light (e.g., a household compact fluorescent lamp).[9]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3-[4-(bromomethyl)phenyl]thiophene.
Reactivity and Mechanistic Insights
The chemical reactivity of 3-[4-(bromomethyl)phenyl]thiophene is dominated by the bromomethyl group, which is susceptible to nucleophilic substitution reactions.
Caption: Nucleophilic substitution at the benzylic position.
The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate for building molecular complexity. The reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored with certain substrates and reaction conditions that stabilize a benzylic carbocation.
Applications in Drug Discovery and Development
While specific drug candidates containing the 3-[4-(bromomethyl)phenyl]thiophene scaffold are not widely reported in publicly available literature, its potential as a precursor for various therapeutic agents is significant. The thiophene ring is a component of numerous FDA-approved drugs, including anti-inflammatory agents, antipsychotics, and anticancer drugs.[1]
The versatile reactivity of 3-[4-(bromomethyl)phenyl]thiophene allows for its use in the synthesis of compound libraries for high-throughput screening. By reacting the bromomethyl group with a variety of nucleophiles, a diverse set of molecules can be generated to explore structure-activity relationships (SAR) for a particular biological target. For instance, this scaffold could be employed in the development of kinase inhibitors, where the thienylphenyl core can mimic the hinge-binding region of ATP, and the substituted side chain can be tailored to achieve potency and selectivity.[10]
Safety and Handling
3-[4-(Bromomethyl)phenyl]thiophene should be handled with care in a well-ventilated fume hood. As with other benzylic bromides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a cool, dry, and dark place to prevent decomposition.
Conclusion
3-[4-(Bromomethyl)phenyl]thiophene is a strategically important building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is achievable through a reliable two-step sequence, and its reactive bromomethyl group provides a versatile handle for further functionalization. The insights provided in this guide regarding its physicochemical properties, spectroscopic signature, and reactivity are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications.
References
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